molecular formula C6H6N2O2 B1316520 Methyl pyridazine-3-carboxylate CAS No. 34253-02-6

Methyl pyridazine-3-carboxylate

Cat. No. B1316520
CAS RN: 34253-02-6
M. Wt: 138.12 g/mol
InChI Key: ITMAHDJHOXDZEL-UHFFFAOYSA-N
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Description

“Methyl pyridazine-3-carboxylate” is a derivative of pyridazine . Pyridazine is an organic compound with a six-membered ring containing two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

There are several methods for the synthesis of pyridazine derivatives. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine derivatives have been found to undergo a variety of chemical reactions. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4 ], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .

Scientific Research Applications

Summary of the Application

Pyridazine derivatives, including Methyl pyridazine-3-carboxylate, have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .

Methods of Application or Experimental Procedures

The application of Methyl pyridazine-3-carboxylate in these fields is primarily through [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .

Results or Outcomes

The results of these applications are promising, with advances in the pyridazine series’ medicinal chemistry and optoelectronic applications over the last ten years . Applications in optoelectronics, particularly as fluorescent materials and sensors, and medicinal chemistry, particularly antimicrobials and anticancer, are also reviewed .

2. Application in Neuroprotection and Anti-neuroinflammatory Agents

Summary of the Application

Pyrimidine and its derivatives, including Methyl pyridazine-3-carboxylate, have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety And Hazards

“Methyl pyridazine-3-carboxylate” should be handled with care. Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Future Directions

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, the synthetic methods and biological activities of pyridazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMAHDJHOXDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515076
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridazine-3-carboxylate

CAS RN

34253-02-6
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IH Aspinall, PM Cowley, G Mitchell… - Journal of the …, 1999 - pubs.rsc.org
… -3-carboxylate 1b and methyl pyridazine-3-carboxylate 24 by 1H NMR spectroscopy [the … as a pale yellow solid, was mainly methyl pyridazine-3carboxylate 24; δH (300 MHz; CDCl3…
Number of citations: 30 pubs.rsc.org
T Nakagome, RN Castle - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… (45% of colorless scales, mp 195196 , undepressed when mixed with a sample of methyl pyridazine3-carboxylate 1-oxide (20) prepared from 3,4-bis(3 -pyridazinoyl)furoxan 1 ,1 -…
Number of citations: 15 onlinelibrary.wiley.com
M Mišić-Vuković, M Radojković-Veličković… - Journal of the Chemical …, 1990 - pubs.rsc.org
… The esters were chromatographically pure (GLC) and had mps (“C) in very good agreement with those stated in the literature: methyl pyridazine-3-carboxylate 139-140 (1 37-1 38); …
Number of citations: 2 pubs.rsc.org
LW Deady, DJ Foskey, RA Shanks - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
… Equal rates are predicted for methyl pyridazine-3carboxylate (3) and methyl pyrazinecarboxylate (2). We found previously5 that in the hydrolysis of 6substituted pyridine-2-carboxylates …
Number of citations: 2 pubs.rsc.org
JP Soni, DG Valapil, SV Joshi, N Shankaraiah - Arkivoc, 2023 - arkat-usa.org
… A short, metal-free, green and efficient approach using 4-methyl-pyridazine-3-carboxylate 183 with nitro-olefins was presented to synthesize poly-functionalized cinnolines 184. The …
Number of citations: 2 www.arkat-usa.org
MJ Mulenga - 2023 - dspace.cuni.cz
… 70 in situ by converting alcohol 52 which was already available in hand via the Diels-Alder approach using methyl 2-oxo-2H-pyran-3-carboxylate 68 or methyl pyridazine-3-carboxylate …
Number of citations: 0 dspace.cuni.cz
JD Vasta - 2015 - search.proquest.com
Collagens are essential structural proteins in all animals. The distinguishing feature of collagens is their triple helix, a motif in which three polypeptide chains are interwoven to form a …
Number of citations: 0 search.proquest.com
MW Tanis - 1991 - search.proquest.com
Inhibitors for enzymes in the tryptophan metabolism pathway were sought in order to influence the amounts of quinolinic acid, a suspected neurotoxin, that are formed in the mammalian …
Number of citations: 2 search.proquest.com

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